
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the methanol group and the alpha-(2-chloro-6-fluorophenyl)-1-methyl- substituent. The final step involves the esterification with methylcarbamate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-2-methanol derivatives: Compounds with similar structures but different substituents.
Alpha-(2-chloro-6-fluorophenyl) derivatives: Compounds with the same phenyl group but different core structures.
Methylcarbamate esters: Compounds with the same ester group but different core structures.
Uniqueness
1H-Imidazole-2-methanol, alpha-(2-chloro-6-fluorophenyl)-1-methyl-, methylcarbamate (ester) is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
104030-16-2 |
|---|---|
Fórmula molecular |
C13H13ClFN3O2 |
Peso molecular |
297.71 g/mol |
Nombre IUPAC |
[(2-chloro-6-fluorophenyl)-(1-methylimidazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C13H13ClFN3O2/c1-16-13(19)20-11(12-17-6-7-18(12)2)10-8(14)4-3-5-9(10)15/h3-7,11H,1-2H3,(H,16,19) |
Clave InChI |
ZMZLAMBFSBUWHG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


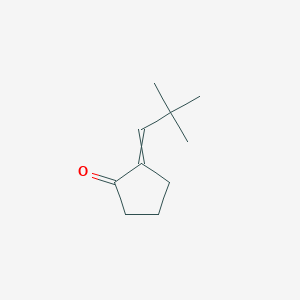
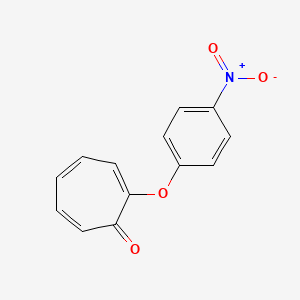
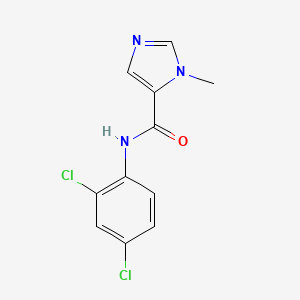

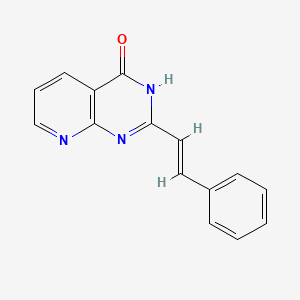
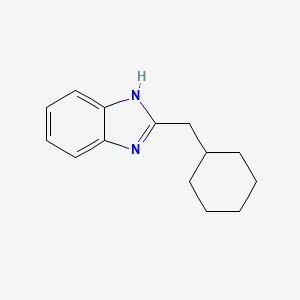
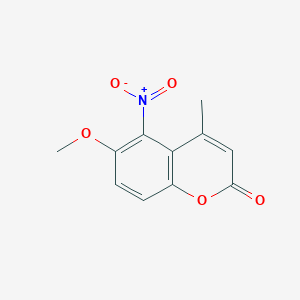
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
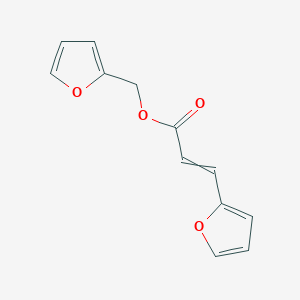
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

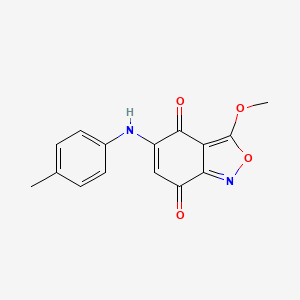
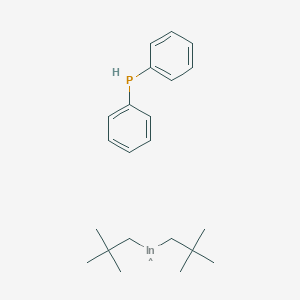
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
